molecular formula C16H22N2O5S B2434452 Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate CAS No. 896274-46-7

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate

Cat. No.: B2434452
CAS No.: 896274-46-7
M. Wt: 354.42
InChI Key: VINRWHXTUBWKBZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate is a complex organic compound that features a pyrrolidine ring substituted with a tosyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate typically involves multiple steps. One common method starts with the preparation of the tosylpyrrolidine intermediate. This intermediate is then reacted with ethyl oxoacetate under specific conditions to yield the final product. The reaction conditions often include the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

    Ethyl 2-oxo-2-(phenyl)acetate: Features a phenyl group instead of a tosylpyrrolidine moiety.

Uniqueness

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate is unique due to the presence of the tosylpyrrolidine group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-23-16(20)15(19)17-11-13-5-4-10-18(13)24(21,22)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINRWHXTUBWKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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